![molecular formula C16H16N4O7 B14416278 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one CAS No. 81238-59-7](/img/structure/B14416278.png)
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinylidene group attached to a dinitrophenyl ring, along with methoxymethyl groups on a cyclohexa-2,5-dien-1-one ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone under reflux conditions in an ethanol solvent . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
作用機序
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions . The compound’s hydrazinylidene group can form stable complexes with various metal ions, which can influence its biological and chemical activity.
類似化合物との比較
Similar Compounds
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine: Similar structure but with a trimethoxy group instead of methoxymethyl groups.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: Similar structure with a phenol group.
特性
CAS番号 |
81238-59-7 |
|---|---|
分子式 |
C16H16N4O7 |
分子量 |
376.32 g/mol |
IUPAC名 |
4-[(2,4-dinitrophenyl)diazenyl]-2,6-bis(methoxymethyl)phenol |
InChI |
InChI=1S/C16H16N4O7/c1-26-8-10-5-12(6-11(9-27-2)16(10)21)17-18-14-4-3-13(19(22)23)7-15(14)20(24)25/h3-7,21H,8-9H2,1-2H3 |
InChIキー |
HINSAQVMAZCKQT-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=CC(=C1O)COC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
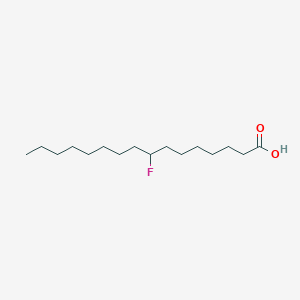
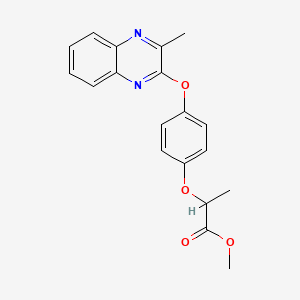

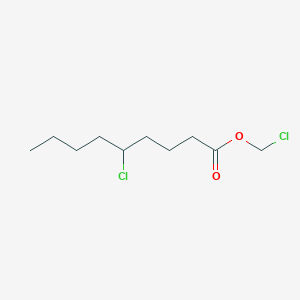

![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
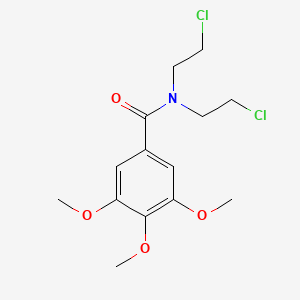
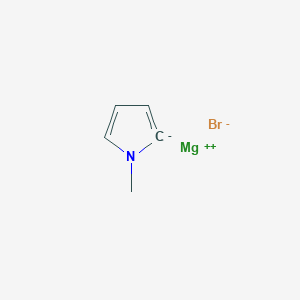
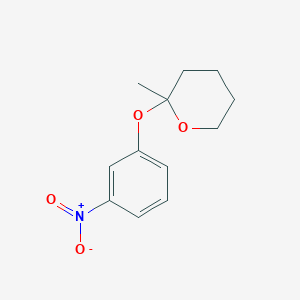

![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
